

Definitive Guide: Confirming the Absolute Configuration of (4-Methylmorpholin-3-yl)methanamine

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Compound of Interest

Compound Name:	(4-Methylmorpholin-3-yl)methanamine
CAS No.:	68431-71-0
Cat. No.:	B1588538

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Executive Summary

The determination of the absolute configuration of **(4-Methylmorpholin-3-yl)methanamine** is a critical checkpoint in the synthesis of bioactive morpholine derivatives. The chirality at the C3 position of the morpholine ring dictates the spatial orientation of the methanamine side chain, which frequently governs pharmacodynamic potency and selectivity.

Because this molecule contains a primary amine handle and a tertiary ring nitrogen, it is amenable to two primary rigorous methods of configuration assignment: Single Crystal X-Ray Diffraction (SC-XRD) and NMR-based Mosher's Analysis.

This guide objectively compares these methodologies and provides step-by-step protocols for their execution. While SC-XRD provides direct structural proof, Mosher's method offers a rapid solution-state alternative when crystalline solids are elusive.

Comparative Analysis of Methodologies

The following table contrasts the three primary methods for assigning absolute configuration for this specific aminomorpholine scaffold.

Feature	Method A: SC-XRD (Anomalous Dispersion)	Method B: Mosher's Amide Analysis (NMR)	Method C: VCD (Vibrational Circular Dichroism)
Primary Mechanism	Diffraction of X-rays; measurement of Bijvoet pairs (Flack parameter).	Anisotropic shielding effects of diastereomeric amides on ¹ H NMR shifts.	Comparison of experimental IR/VCD spectra with DFT-calculated spectra.
Sample State	Solid Single Crystal (Required).	Solution (CDCl ₃ or C ₆ D ₆).	Solution (CCl ₄ or CDCl ₃).
Derivatization	Required: Salt formation (e.g., HBr, HI) to introduce heavy atoms for anomalous scattering.	Required: Reaction with ()- and ()-MTPA-Cl.	None: Direct measurement of the free base or salt.
Confidence Level	Absolute (Gold Standard).	High (Dependent on conformational rigidity).	High (Dependent on accuracy of DFT basis sets).
Throughput	Low (Days to Weeks for crystal growth).	Medium (1-2 Days).	Medium (Hours for scan, Days for Calculation).
Cost	High (Instrument time/Service).	Low (Standard reagents).	High (Specialized instrumentation).

Recommendation:

- Primary Path: Attempt Method B (Mosher's) first due to speed and the reactive primary amine handle.

- **Definitive Path:** Use Method A (SC-XRD) if the molecule is a development candidate requiring regulatory submission. Use the Hydrobromide (HBr) salt to ensure sufficient anomalous scattering signal.

Deep Dive Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)

For light-atom molecules (C, H, N, O), determining absolute configuration via XRD is challenging because these atoms do not significantly absorb X-rays (low anomalous dispersion). To resolve this, you must introduce a "heavy atom" counter-ion.

The "Heavy Atom" Strategy

For **(4-Methylmorpholin-3-yl)methanamine**, the free base is likely an oil or low-melting solid. We utilize the basicity of the morpholine nitrogen and the primary amine to form a crystalline salt.

- **Preferred Salt:** Hydrobromide (HBr) or Hydroiodide (HI).
- **Why:** Bromine () and Iodine () provide strong anomalous scattering signals compared to Chlorine (), allowing for a precise calculation of the Flack Parameter.

Experimental Workflow

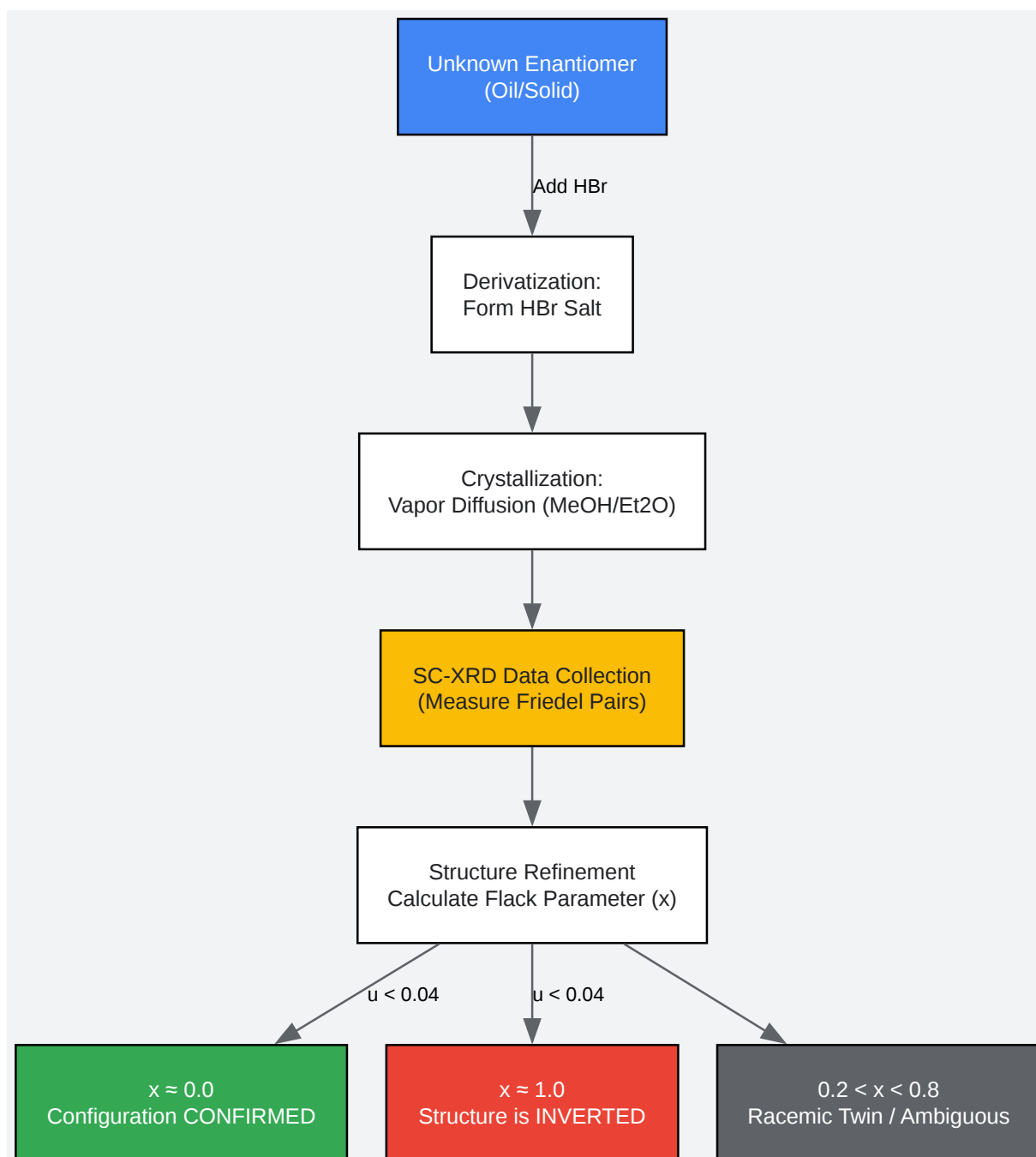
- **Salt Formation:**
 - Dissolve 50 mg of the amine in minimal ethanol (EtOH).
 - Add 2.0 equivalents of 48% aqueous HBr dropwise (targeting the di-salt).
 - Evaporate to dryness to obtain the crude salt.
- **Crystal Growth (Vapor Diffusion):**

- Dissolve the crude salt in a "good" solvent (e.g., Methanol or Water).
- Place this solution in a small inner vial.
- Place the inner vial into a larger jar containing a "poor" solvent (e.g., Acetone or Diethyl Ether).
- Seal the jar and allow to stand undisturbed for 3-7 days.
- Data Collection:
 - Select a single crystal with sharp extinction under polarized light.
 - Collect data at low temperature (100 K) to reduce thermal motion.
 - Critical: Collect a full sphere of data (high redundancy) to measure Friedel pairs accurately.
- Refinement:
 - Refine the structure and calculate the Flack Parameter ($\langle \lambda \rangle$).^[1]

Data Interpretation (The Flack Parameter)^{[1][2]}

- (with $\langle \lambda \rangle = 0$): The absolute configuration of the model is CORRECT.
- (with $\langle \lambda \rangle = 1$): The absolute configuration is INVERTED (you have the enantiomer of your model).
- $\langle \lambda \rangle = 0.5$: Indicates racemic twinning or incorrect space group assignment.

Visualization: XRD Decision Logic



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Figure 1: Decision workflow for assigning absolute configuration via Single Crystal XRD using the heavy-atom method.

Deep Dive Protocol B: Mosher's Amide Analysis (NMR)

When crystals are unavailable, Mosher's method is the industry standard. It relies on the reaction of the primary amine side chain with chiral

-methoxy-

-(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).

The Mechanism

The MTPA group creates an anisotropic magnetic environment. In the preferred conformation, the phenyl group of the MTPA auxiliary shields protons on one side of the plane and deshields the other. By comparing the chemical shifts (

) of the (

)-MTPA and (

)-MTPA amides, we can determine the stereochemistry of the C3 center.

Experimental Protocol

Reagents:

- ()-(*-*)-MTPA-Cl (yields the ()-Mosher amide).
- ()-(*+*)-MTPA-Cl (yields the ()-Mosher amide).
- Dry Pyridine-d₅ (acts as both solvent and base, preventing acyl migration).

Step-by-Step:

- Preparation: Split the amine sample into two NMR tubes (approx 5-10 mg each).
- Reaction:
 - Tube A: Add amine + 1.5 eq ()-MTPA-Cl + Pyridine-d5 (0.6 mL).
 - Tube B: Add amine + 1.5 eq ()-MTPA-Cl + Pyridine-d5 (0.6 mL).
- Incubation: Shake for 10-30 minutes. Monitor by TLC to ensure full conversion (crucial to avoid kinetic resolution effects).
- Measurement: Acquire 1H NMR spectra for both tubes.

Data Analysis () [3][4]

Calculate the difference in chemical shift for protons near the chiral center (C3):

Note: The (

)-Amide comes from the reaction with (

)-MTPA-Cl, and vice versa.

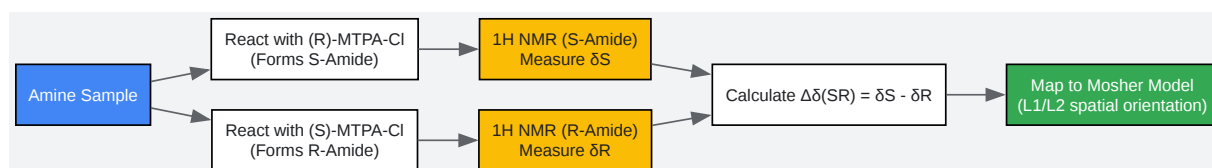
Interpretation Logic for **(4-Methylmorpholin-3-yl)methanamine**:

- Assign protons
(morpholine ring protons) and
(side chain protons).
- Construct a Newman projection of the C-N bond of the amide.
- Positive
(+): Protons reside on the right side of the MTPA plane (relative to the CF3 group).

- Negative

(-): Protons reside on the left side (shielded by Phenyl).

Visualization: Mosher's Model Logic[5]



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Figure 2: Workflow for Mosher's Amide Analysis. The sign of $\Delta\delta(SR)$ determines the spatial arrangement of substituents L1 and L2.

Supporting Data: Chiral HPLC

While SC-XRD and Mosher's method determine absolute configuration, Chiral HPLC is essential for determining Enantiomeric Excess (ee%) and purity.

- Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are highly effective for morpholine derivatives.
- Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peak of the basic amine.
- Usage: Once the absolute configuration is assigned (e.g., Peak 1 = (S) , Peak 2 = (R)), HPLC becomes the routine QC method for batch release.

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